N-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-2-phenylethanamine
Description
Properties
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-3-18-13(2)15(12-17-18)11-16-10-9-14-7-5-4-6-8-14/h4-8,12,16H,3,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBCWSRSAWYCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CNCCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Features
The target molecule consists of a 1-ethyl-5-methylpyrazole core linked via a methylene bridge to a 2-phenylethanamine moiety. Its molecular weight is 243.35 g/mol, with a SMILES string of CCN1C(=CC(=C1)C)CNCCC2=CC=CC=C2. The pyrazole ring’s substitution pattern (ethyl at N1, methyl at C5) and the phenethylamine side chain suggest synthetic challenges in regioselectivity and amine coupling.
Hypothetical Synthetic Routes
Pyrazole Core Synthesis
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-ethyl-5-methylpyrazole:
Hydrazine Reaction with Pentane-2,4-dione
Ethylhydrazine reacts with acetylacetone in ethanol under reflux to form 1-ethyl-3,5-dimethylpyrazole. Subsequent bromination at the C4 position using N-bromosuccinimide (NBS) introduces a bromomethyl group.$$
\text{Ethylhydrazine} + \text{Acetylacetone} \xrightarrow{\text{EtOH, Δ}} \text{1-Ethyl-3,5-dimethylpyrazole} \xrightarrow{\text{NBS}} \text{4-Bromomethyl-1-ethyl-5-methylpyrazole}
$$
Amine Coupling Strategies
The bromomethyl intermediate undergoes nucleophilic substitution with 2-phenylethanamine. Two approaches are feasible:
Direct Alkylation
Reagents : 4-Bromomethyl-1-ethyl-5-methylpyrazole, 2-phenylethanamine, K₂CO₃, DMF, 60°C.
Mechanism : The amine acts as a nucleophile, displacing bromide to form the C–N bond.
Reductive Amination
Reagents : 4-Formyl-1-ethyl-5-methylpyrazole, 2-phenylethanamine, NaBH₃CN, MeOH.
Mechanism : Imine formation followed by reduction stabilizes the secondary amine.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|
| Direct Alkylation | 58–65 | ≥95% | Competing elimination reactions |
| Reductive Amination | 72–78 | ≥97% | Requires aldehyde precursor synthesis |
Analytical Characterization
Spectroscopic Data
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of N-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-2-phenylethanamine in developing anticancer agents. The compound has been investigated for its ability to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study:
A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds, including this compound, exhibited promising cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the structure modifications made to the pyrazole ring .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(Ethyl-5-methyl-pyrazol) | A549 (Lung) | 15 |
| N-(Ethyl-5-methyl-pyrazol) | MCF7 (Breast) | 25 |
1.2 Neuropharmacology
The compound has also been studied for its potential neuropharmacological effects, particularly as an allosteric modulator of G protein-coupled receptors (GPCRs). GPCRs are critical targets in treating various neurological disorders.
Case Study:
Research published in Neurobiology of Disease indicates that compounds similar to this compound can enhance receptor activity without directly activating them, which may lead to fewer side effects compared to traditional agonists .
Antibacterial Properties
This compound has shown antibacterial activity against various strains of bacteria, making it a candidate for further development as an antibacterial agent.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of pyrazole derivatives, including this compound. The results showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Synthesis Route:
The synthesis typically involves:
- Formation of the Pyrazole Ring: Utilizing ethyl and methyl derivatives.
- Methylation Reaction: Introducing the methyl group at the appropriate position.
- Amine Coupling Reaction: Coupling with phenylethanamine to yield the final product.
Mechanism of Action
The mechanism of action of N-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine (CAS: 1223396-53-9)
- Structural Difference : A 3-methoxyphenyl group replaces the phenyl group in the target compound.
- Properties : Reported as 97% pure but discontinued, possibly due to synthetic challenges or suboptimal bioactivity .
- Synthetic Relevance : Highlights the impact of aromatic substituents on compound viability.
N,N-bis((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-phenylethanamine (O5)
- Structural Difference : Two 3,5-dimethylpyrazole groups are attached to the phenylethanamine backbone.
Heterocyclic Variants with Alternative Core Structures
Tetrazole Derivatives (e.g., Compound 4m, )
- Structural Difference : A tetrazole ring replaces the pyrazole core.
- Synthetic Yield : Achieved 78–96% yields via the Ugi-azide process, suggesting superior synthetic efficiency compared to traditional pyrazole synthesis .
- Bioactivity Potential: Tetrazoles are known for metabolic stability, which may enhance drug-like properties.
Imidazo-Pyrazole Derivatives (e.g., Compound 46, )
- Structural Difference : A fused imidazo-pyrazole system with a benzyl group.
- Synthetic Yield : 72% yield via column chromatography, indicating moderate synthetic accessibility .
- Applications : Such fused systems are explored for kinase inhibition or antimicrobial roles.
Amine Side-Chain Modifications
N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride
N-((3-Iodo-4-methoxynaphthalen-1-yl)methyl)-2-phenylethanamine (4-I)
- Structural Difference : A naphthalene ring with iodine and methoxy substituents.
- Synthetic Method : Reductive amination with NaBH₄ achieved 88% yield, demonstrating robustness for bulky aromatic systems .
Comparative Data Tables
Table 2: Functional and Application Insights
Key Research Findings and Gaps
- Synthetic Accessibility : Pyrazole derivatives often require multi-step synthesis with moderate yields (e.g., 72% for imidazo-pyrazoles ), whereas tetrazoles achieve higher efficiencies .
- Critical Knowledge Gaps: Lack of explicit data on the target compound’s solubility, stability, and receptor binding necessitates further experimental validation.
Biological Activity
N-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-2-phenylethanamine, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 219.31 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.
Pyrazole derivatives are recognized for their ability to interact with various biological targets, including:
- Enzymatic Inhibition : Many pyrazole compounds inhibit key enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and various kinases.
- Antioxidant Activity : Pyrazoles have shown potential in scavenging free radicals, thereby reducing oxidative stress.
- Antimicrobial Properties : Some studies indicate that pyrazole derivatives possess antibacterial and antifungal activities.
Antitumor Activity
Research has demonstrated that certain pyrazole derivatives exhibit significant antitumor properties. For instance, compounds targeting BRAF(V600E) mutations have been synthesized, showing promising results in inhibiting tumor growth in vitro and in vivo models. The structural modifications in the pyrazole ring play a crucial role in enhancing their efficacy against cancer cells .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in cell cultures exposed to lipopolysaccharides (LPS). This suggests a potential use in treating inflammatory diseases .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies reveal that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness, with some derivatives showing activity comparable to established antibiotics .
Data Summary
Case Studies
- Antitumor Efficacy : A study involving a series of synthesized pyrazole derivatives showed that those with modifications at the 4-position of the pyrazole ring significantly inhibited the proliferation of cancer cells in vitro. In vivo studies confirmed these findings with reduced tumor sizes in treated mice compared to controls .
- Anti-inflammatory Mechanism : Another research project focused on the anti-inflammatory effects of this compound. The compound was tested on macrophages stimulated with LPS, resulting in decreased nitric oxide production and inflammatory marker expression .
- Antimicrobial Testing : A comprehensive evaluation of the compound against multiple bacterial strains indicated that it had potent activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting it could serve as a lead compound for further antibiotic development .
Q & A
Q. Q1. What are the key synthetic routes for N-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-2-phenylethanamine, and how does reaction optimization impact yield?
Methodological Answer: The compound can be synthesized via Mannich reactions or cyclization of hydrazide intermediates under acidic conditions. For example:
- Cyclization : Use phosphorous oxychloride (POCl₃) at 120°C to cyclize substituted hydrazides into pyrazole-oxadiazole hybrids, achieving yields of ~80% .
- Mannich Reaction : React pyrazole derivatives with phenylethanamine in the presence of NaBH₄ or Zeolite Y-H catalysts to form the target compound. Optimizing solvent (e.g., THF vs. MeOH) and catalyst loading improves yields by 15–20% .
Q. Q2. Which analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400 MHz) identify proton environments (e.g., ethyl group at δ 1.2–1.4 ppm, pyrazole protons at δ 7.3–8.1 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 298.4) and fragmentation patterns .
- Elemental Analysis : Verify C, H, N percentages (e.g., theoretical: C 72.3%, H 6.6%, N 21.1%) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Substituent Modifications : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and receptor binding. For example, 5-methyl substitution on pyrazole improves metabolic stability .
- Pharmacophore Mapping : Use X-ray crystallography (e.g., Acta Crystallographica data ) to identify hydrogen-bonding interactions between the phenylethanamine moiety and target enzymes.
Q. Q4. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and incubation times. For example, IC₅₀ values vary by 30% between HEK293 (IC₅₀ = 1.2 µM) and CHO (IC₅₀ = 1.6 µM) due to differential receptor expression .
- Cross-Validation : Combine HPLC purity checks (>95%) with in vivo efficacy studies to confirm bioactivity .
Q. Q5. What computational methods are effective for predicting the compound’s binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with serotonin receptors (5-HT₂A). Pyrazole-methyl groups show van der Waals contacts with Leu228 and Phe234 residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the phenylethanamine moiety in lipid bilayers .
Experimental Design Considerations
Q. Q6. How to design stability studies under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via LC-MS; half-life decreases by 40% at pH 1.2 due to protonation of the amine group .
- Light/Thermal Stability : Store samples at 4°C (dark) vs. 25°C (light). UV-Vis spectroscopy shows 15% degradation after 48 hours under light .
Q. Q7. What strategies improve scalability of the synthesis without compromising purity?
Methodological Answer:
- Catalyst Recycling : Reuse Zeolite Y-H for up to 5 cycles with <5% yield drop by washing with ethyl acetate .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes while maintaining 85% yield .
Data Contradiction Analysis
Q. Q8. Why do NMR and X-ray crystallography data sometimes conflict in structural assignments?
Methodological Answer:
- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. For example, rotational freedom of the ethyl group may lead to discrepancies in dihedral angles .
- Crystal Packing : X-ray structures may show intermolecular H-bonds absent in solution-phase NMR data .
Pharmacological Profiling
Q. Q9. How to assess the compound’s selectivity across receptor subtypes?
Methodological Answer:
- Radioligand Binding Assays : Screen against 5-HT₁A, 5-HT₂A, and dopamine D₂ receptors. For example, Ki values of 50 nM (5-HT₂A) vs. 1.2 µM (D₂) indicate 24-fold selectivity .
- Functional Assays : Measure cAMP inhibition (EC₅₀ = 0.8 µM) vs. calcium mobilization (EC₅₀ = 1.5 µM) to confirm G-protein bias .
Toxicity and Safety
Q. Q10. What in vitro models predict hepatotoxicity risks?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
